

Preclinical Research Summary for GR79236: An In-depth Technical Guide

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Compound of Interest

Compound Name: GR79236

Cat. No.: B1672128

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For Researchers, Scientists, and Drug Development Professionals

Introduction

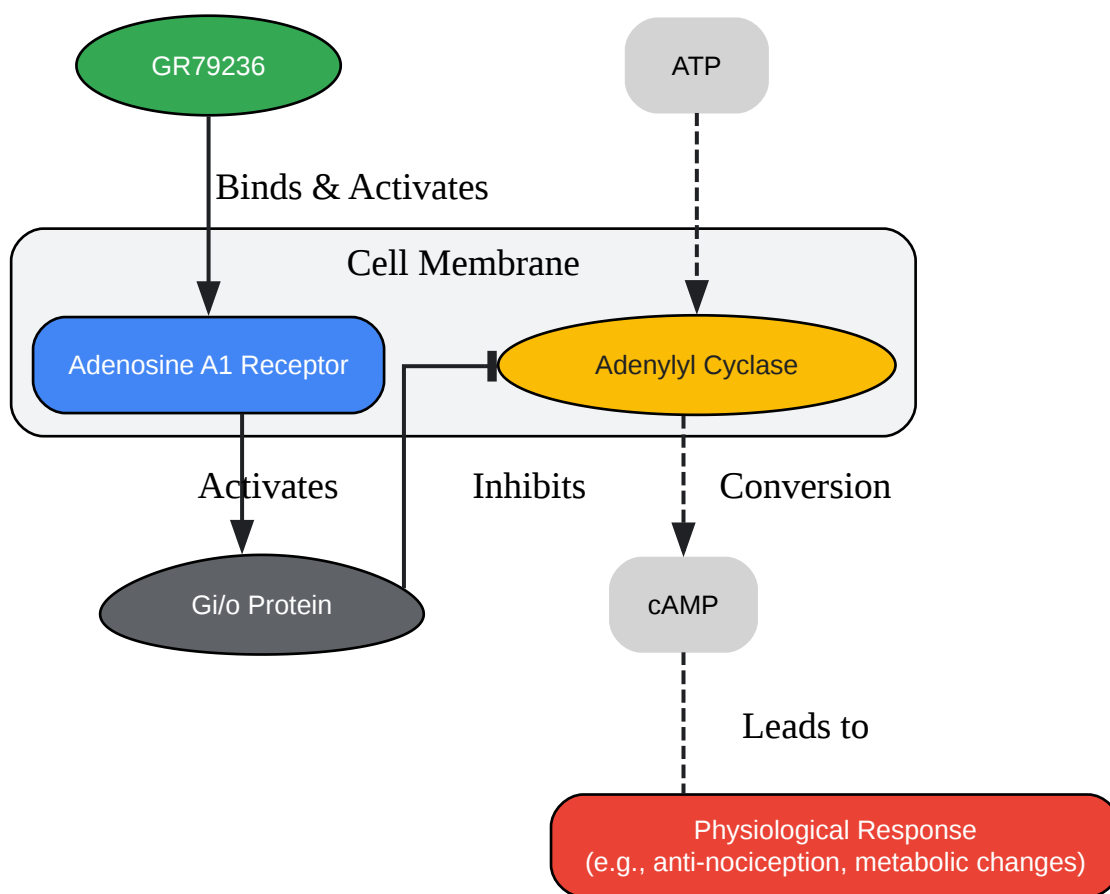
GR79236, also known as N-[(1S, trans)-2-hydroxycyclopentyl]adenosine, is a highly potent and selective adenosine A1 receptor agonist.^[1] It has demonstrated a range of pharmacological effects in preclinical studies, including anti-nociceptive, anti-inflammatory, and metabolic actions.^{[1][2]} This document provides a comprehensive summary of the available preclinical data on **GR79236**, with a focus on its pharmacology, and available safety data. Development of **GR79236** was discontinued due to cardiovascular side effects observed in clinical trials.^{[3][4]}

Pharmacology

Mechanism of Action

GR79236 exerts its effects by selectively binding to and activating the adenosine A1 receptor (A1AR), a G protein-coupled receptor. The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the various physiological responses elicited by **GR79236**.

Signaling Pathway



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Caption: **GR79236** activates the A1AR, leading to inhibition of adenylyl cyclase via Gi/o proteins.

Quantitative Data Summary

In Vitro Pharmacology

Parameter	Species	Tissue/Cell Line	Value	Reference
Ki (A1 Receptor)	Rat	Brain	3.1 nM	MedChemExpress
Ki (A2 Receptor)	Rat	Brain	1300 nM	MedChemExpress
IC50 (cAMP accumulation)	Hamster	DDT1MF-2 cells	2.6 nM	MedChemExpress

In Vivo Pharmacology & Efficacy

Model	Species	Route	Dose Range	Key Findings	Reference
Sleep Apnea	Rat	IP	0.03 - 3 mg/kg	Dose-dependent reduction in apnea index; >70% reduction at 3 mg/kg.	[5]
Metabolic Effects (Normal Rats)	Rat	Oral (8 days)	1 mg/kg/day	Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%).	[2]
Metabolic Effects (Fructose-fed Rats)	Rat	Oral (8 days)	1 mg/kg/day	Ameliorated increases in fatty acids, triglycerides, and blood pressure.	[2]
Antilipolytic & Hemodynamic Effects	Rat	Oral	0.03 - 3 mg/kg	Dose-related reduction in plasma non-esterified fatty acids (63.2% at 1 mg/kg).	European Journal of Pharmacology, 1994
Cardiovascular Effects	Rat	Oral	0.03 - 3 mg/kg	Small decrease in heart rate (12%) and non-	European Journal of Pharmacology, 1994

significant
decrease in
blood
pressure
(6.3%) at 1
mg/kg.

Trigeminal
Nociception

Human

IV

10 µg/kg

Significant
reduction in
the
contralateral
R2 [1]
component of
the blink
reflex.

Experimental Protocols

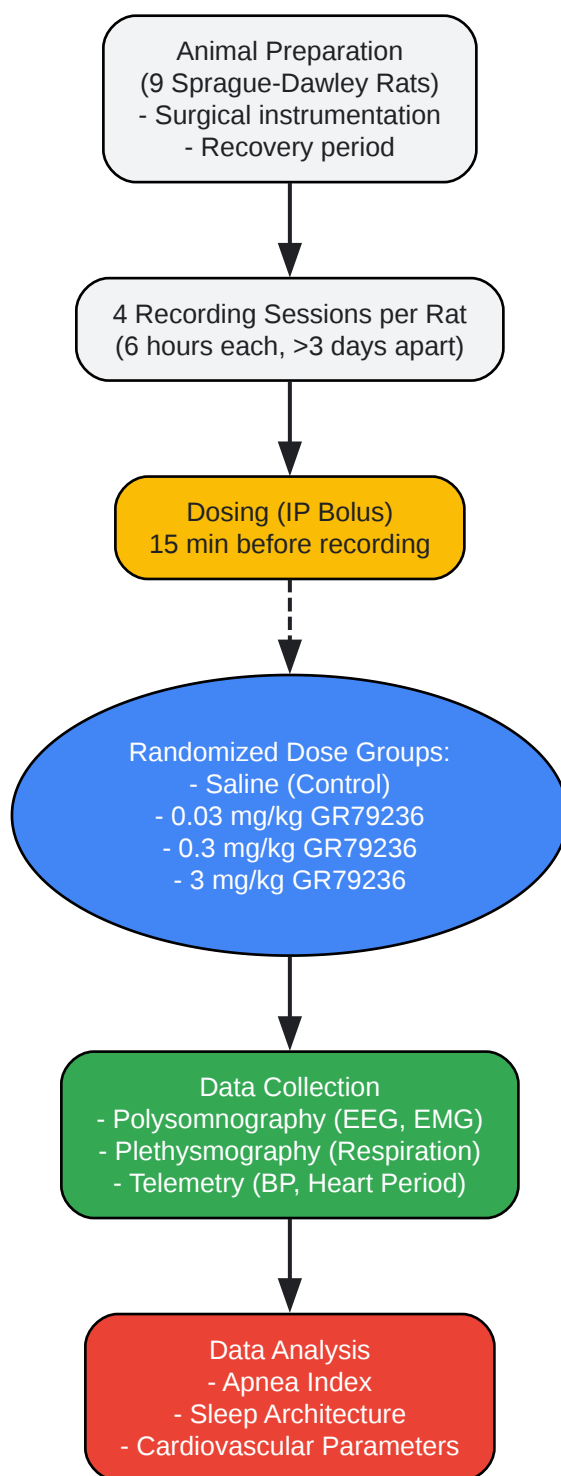
Sleep Apnea Study in Rats

- Animals: Nine adult Sprague-Dawley rats.
- Instrumentation: Animals were instrumented for chronic recording of sleep via electroencephalographic and electromyographic monitoring. Respiration was measured by a single-chamber plethysmograph, and blood pressure and heart period were transduced by a telemetric implant.
- Experimental Design: A repeated-measures, balanced design was used. Each rat was recorded for 6 hours on four separate occasions, with at least 3 days between sessions.
- Drug Administration: Fifteen minutes prior to each recording, animals received a 1 ml/kg intraperitoneal (IP) bolus injection of either saline (control) or **GR79236** at doses of 0.03 mg/kg, 0.3 mg/kg, or 3 mg/kg.
- Data Analysis: The rate of spontaneous apneas (defined as pauses > 2.5 seconds) was analyzed. Sleep stage volumes, blood pressure, heart rate, and core temperature were also monitored.[5]

Metabolic and Hemodynamic Study in Rats

- Animals: Normal and fructose-fed rats.
- Experimental Design: The study assessed the effects of **GR79236** over 8 days.
- Drug Administration: **GR79236** was administered orally at a dose of 1 mg/kg/day.
- Parameters Measured: Nonesterified free fatty acid and triglyceride metabolism, oral and intravenous glucose tolerance, blood pressure, heart rate, and insulin sensitivity were evaluated.
- Data Analysis: Changes in metabolic and hemodynamic parameters were compared between control and **GR79236**-treated groups in both normal and fructose-fed rats.[\[2\]](#)

Experimental Workflow: Sleep Apnea Study



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Caption: Workflow for the preclinical evaluation of **GR79236** in a rat model of sleep apnea.

Toxicology and Safety

Detailed preclinical toxicology studies for **GR79236** are not extensively available in the public domain. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **GR79236** is associated with the following hazard statements:

- H302: Harmful if swallowed (Acute toxicity, oral).[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

It is important to note that the clinical development of **GR79236** was halted due to cardiovascular side effects in humans, which underscores the need for careful monitoring of cardiovascular parameters when studying compounds of this class.[3][4]

Conclusion

GR79236 is a potent and selective adenosine A1 receptor agonist with demonstrated efficacy in preclinical models of sleep apnea and metabolic disorders. Its mechanism of action through the A1AR-Gi/o pathway is well-understood. While comprehensive preclinical pharmacokinetic and toxicology data are limited, available information suggests a potential for acute toxicity and irritation. The adverse cardiovascular effects observed in human trials highlight a key area of concern for the therapeutic application of A1AR agonists. This summary provides a foundation for researchers and drug development professionals interested in the preclinical profile of **GR79236** and related compounds.

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